4,6-dinitro-1H-1,3-benzodiazole
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Overview
Description
4,6-Dinitro-1H-1,3-benzodiazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with nitro groups at the 4 and 6 positions.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a class of compounds to which 4,6-dinitro-1h-1,3-benzodiazole belongs, often target enzymes or receptors in cells . For instance, some benzimidazole derivatives target the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (20813) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties, ranging from antibacterial effects to anticonvulsant activity .
Preparation Methods
The synthesis of 4,6-dinitro-1H-1,3-benzodiazole typically involves the nitration of 1H-1,3-benzodiazole. One common method includes the reaction of 1H-1,3-benzodiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition .
Industrial production methods may involve similar nitration processes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
4,6-Dinitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 4,6-diamino-1H-1,3-benzodiazole, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
4,6-Dinitro-1H-1,3-benzodiazole can be compared with other nitro-substituted heterocycles, such as:
4,6-Dinitro-1H-1,3-benzoxazole: Similar in structure but contains an oxygen atom in place of one nitrogen atom. It exhibits different reactivity and applications.
4,6-Dinitro-1H-1,3-benzothiazole: Contains a sulfur atom instead of one nitrogen atom, leading to distinct chemical properties and uses.
4,6-Dinitro-1H-1,3-benzimidazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various applications .
Properties
CAS No. |
32046-80-3 |
---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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